molecular formula C22H16Cl3N3 B2723273 2-[(4-chlorophenyl)methyl]-N-[(3,4-dichlorophenyl)methyl]quinazolin-4-amine CAS No. 303149-57-7

2-[(4-chlorophenyl)methyl]-N-[(3,4-dichlorophenyl)methyl]quinazolin-4-amine

Cat. No.: B2723273
CAS No.: 303149-57-7
M. Wt: 428.74
InChI Key: SSFSKERVXQTMMC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(4-chlorophenyl)methyl]-N-[(3,4-dichlorophenyl)methyl]quinazolin-4-amine is a synthetic organic compound belonging to the quinazoline class. This compound is characterized by the presence of a quinazoline core structure substituted with chlorophenyl and dichlorophenyl groups. It is of interest in various fields of scientific research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-chlorophenyl)methyl]-N-[(3,4-dichlorophenyl)methyl]quinazolin-4-amine typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Quinazoline Core: Starting with anthranilic acid, the quinazoline core is synthesized through cyclization reactions.

    Substitution Reactions: The quinazoline core is then subjected to substitution reactions to introduce the chlorophenyl and dichlorophenyl groups. This often involves the use of chlorinated benzyl halides under basic conditions.

    Amidation: The final step involves the formation of the amine group through amidation reactions using appropriate amines and coupling reagents.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

2-[(4-chlorophenyl)methyl]-N-[(3,4-dichlorophenyl)methyl]quinazolin-4-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form quinazoline N-oxides.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride to modify the quinazoline core.

    Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl and dichlorophenyl groups, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Sodium hydride (NaH) in dimethylformamide (DMF) for nucleophilic substitution.

Major Products

    Oxidation: Quinazoline N-oxides.

    Reduction: Reduced quinazoline derivatives.

    Substitution: Various substituted quinazoline derivatives depending on the nucleophile used.

Scientific Research Applications

2-[(4-chlorophenyl)methyl]-N-[(3,4-dichlorophenyl)methyl]quinazolin-4-amine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-cancer and anti-inflammatory properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[(4-chlorophenyl)methyl]-N-[(3,4-dichlorophenyl)methyl]quinazolin-4-amine involves its interaction with specific molecular targets. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(4-chlorophenyl)methyl]-N-[(3,4-dichlorophenyl)methyl]quinazolin-4-amine is unique due to its specific substitution pattern on the quinazoline core, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for targeted research and development in various scientific fields.

Properties

IUPAC Name

2-[(4-chlorophenyl)methyl]-N-[(3,4-dichlorophenyl)methyl]quinazolin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H16Cl3N3/c23-16-8-5-14(6-9-16)12-21-27-20-4-2-1-3-17(20)22(28-21)26-13-15-7-10-18(24)19(25)11-15/h1-11H,12-13H2,(H,26,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSFSKERVXQTMMC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=NC(=N2)CC3=CC=C(C=C3)Cl)NCC4=CC(=C(C=C4)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H16Cl3N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.